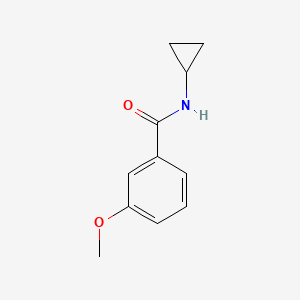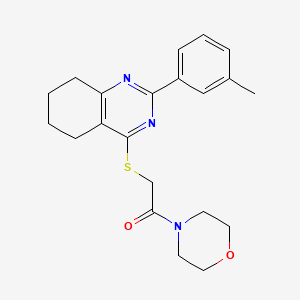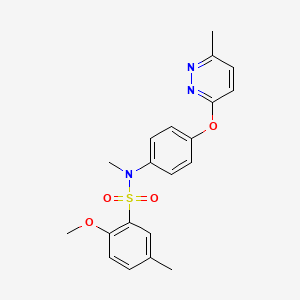
2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a synthetic organic compound. Due to its unique structure, this compound is significant in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step reaction process. Starting with a suitable sulfonyl chloride and an amine derivative, the reaction involves various steps including nucleophilic aromatic substitution, alkylation, and sulfonation. Each step requires specific conditions, such as controlled temperature, pH, and catalysts to ensure the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Industrial methods often use continuous flow reactors, automated monitoring systems, and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation
Reduction
Nucleophilic substitution
Electrophilic substitution
Common Reagents and Conditions
The compound reacts with common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts.
Major Products Formed
The reactions can lead to a variety of products, including oxidized or reduced derivatives, substituted benzene rings, and rearranged sulfonamide structures.
Aplicaciones Científicas De Investigación
2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is used in:
Chemistry: : As a precursor in organic synthesis and for studying reaction mechanisms.
Biology: : As a molecular probe in biochemical assays and for studying enzyme interactions.
Medicine: : Investigated for potential pharmacological effects, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the manufacturing of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
N-(4-(6-methylpyridazin-3-yloxy)phenyl)-N,N-dimethylmethanesulfonamide
N,N-dimethyl-5-methoxy-4-(6-methylpyridazin-3-yloxy)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of methoxy, methyl, and sulfonamide groups, along with the pyridazinyl ring, makes it particularly versatile for various applications.
For further specifics or additional inquiries about this compound, feel free to ask!
Propiedades
IUPAC Name |
2-methoxy-N,5-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-5-11-18(26-4)19(13-14)28(24,25)23(3)16-7-9-17(10-8-16)27-20-12-6-15(2)21-22-20/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCSKVGSPLXKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)
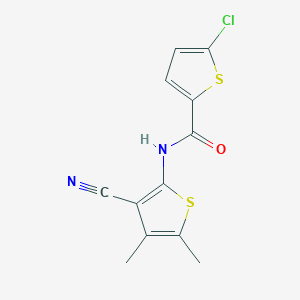
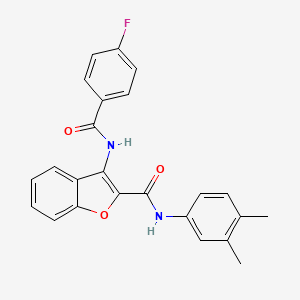
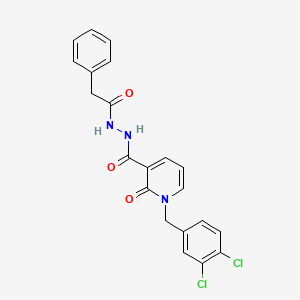
![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)
![4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2978116.png)
![2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid](/img/structure/B2978119.png)
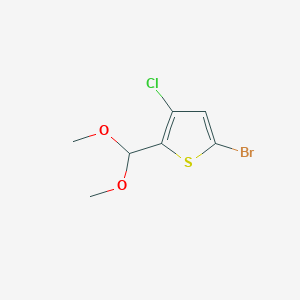
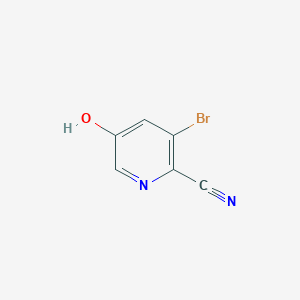
![N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2978122.png)
![4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2978125.png)
